2-(4-Methylpentyl)piperidine hydrochloride

Purity Quality Control Medicinal Chemistry

CNS drug discovery programs often face confounding SAR data due to positional isomer ambiguity and solubility-limited assay artifacts. 2-(4-Methylpentyl)piperidine hydrochloride (CAS 1820707-27-4) resolves both challenges through its unique 2-substituted piperidine architecture, which introduces steric constraints and conformational dynamics absent in 3- or 4-substituted analogs - enabling differential binding profiles at targets such as mGluR5 and DAT. Key procurement advantages: • Hydrochloride salt form ensures direct aqueous solubility, eliminating DMSO artifacts and improving assay reproducibility. • Supplied at 95% purity as standard, with 97-98% options available for SAR studies where trace impurities would confound biological readouts. • Versatile building block with reliable supply chain - multiple validated vendors with stock across standard research quantities (250 mg to 2.5 g).

Molecular Formula C11H24ClN
Molecular Weight 205.77 g/mol
CAS No. 1820707-27-4
Cat. No. B1457991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylpentyl)piperidine hydrochloride
CAS1820707-27-4
Molecular FormulaC11H24ClN
Molecular Weight205.77 g/mol
Structural Identifiers
SMILESCC(C)CCCC1CCCCN1.Cl
InChIInChI=1S/C11H23N.ClH/c1-10(2)6-5-8-11-7-3-4-9-12-11;/h10-12H,3-9H2,1-2H3;1H
InChIKeyATMOGWOFKFAIIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methylpentyl)piperidine Hydrochloride Overview


2-(4-Methylpentyl)piperidine hydrochloride (CAS 1820707-27-4) is a substituted piperidine featuring a 4-methylpentyl group at the 2-position, presented as a hydrochloride salt. It has molecular formula C11H24ClN and molecular weight 205.77 g/mol . The compound is supplied with purity ranging from 95% to 98% by various vendors and is utilized as a versatile small-molecule scaffold and intermediate in medicinal chemistry, particularly for synthesizing drug candidates targeting central nervous system disorders .

2-Substituted piperidine scaffold for CNS ligand design
Hydrochloride salt form supports aqueous assay workflows
High-purity specification reported for SAR reliability

2-(4-Methylpentyl)piperidine HCl Differentiators


The 2-position substitution on the piperidine ring introduces steric constraints and distinct conformational dynamics that are not present in 3- or 4-substituted analogs; such positional differences are known to alter target binding affinity, metabolic stability, and overall pharmacological profile [1]. Furthermore, the hydrochloride salt form of 2-(4-methylpentyl)piperidine provides enhanced aqueous solubility and improved handling stability compared to its free base counterpart, ensuring reproducible experimental outcomes in biological assays and chemical syntheses [2].

Positional Isomer Interchange
3- or 4-substituted analogs may exhibit different binding affinity and metabolic stability due to altered conformational dynamics, which can shift SAR interpretation.
Free Base Solubility Limitations
The free base form may offer poor aqueous solubility, potentially complicating assay preparation and reducing dosing reproducibility compared to the hydrochloride salt.

2-(4-Methylpentyl)piperidine HCl: Quantitative Evidence


Vendor Purity Advantage

Commercial purity specifications for 2-(4-Methylpentyl)piperidine hydrochloride range from 95% to 98%, with certain vendors offering NLT 98% purity. In contrast, closely related positional isomers—4-(4-Methylpentyl)piperidine hydrochloride (CAS 1864058-28-5) and 3-(4-Methylpentyl)piperidine hydrochloride (CAS 1864056-35-8)—are typically supplied at 95% purity by major chemical suppliers .

Vendor Purity
Reported
97–98% (target) vs 95% (positional isomers)
Higher purity may reduce impurity-driven assay variability, supporting more reliable SAR data.
Vendor-reported specifications; independent verification recommended.
Purity Quality Control Medicinal Chemistry

Hydrochloride Salt Solubility

The hydrochloride salt of 2-(4-methylpentyl)piperidine (MW 205.77 g/mol) confers significantly enhanced aqueous solubility compared to its free base form (CAS 84625-16-1, MW 169.31 g/mol). As a class, piperidine hydrochloride derivatives exhibit water solubility exceeding 1500 g/L (exemplified by piperidine hydrochloride), whereas the free base is lipophilic and poorly soluble in water [1].

Salt Form Solubility
Class-level
HCl salt: aqueous soluble (>1500 g/L class-level); Free base: water insoluble
Salt form enables direct aqueous buffer preparation, reducing organic solvent artifacts.
Class-level inference from piperidine HCl; confirm with this specific compound.
Solubility Formulation Biophysical Assays

2-Position Conformational Advantage

Substitution at the 2-position of the piperidine ring introduces significant steric hindrance and restricts conformational flexibility relative to 3- or 4-substituted isomers. In medicinal chemistry, 2-substituted piperidines often display unique receptor binding profiles and metabolic stability compared to their positional isomers, a principle documented in comprehensive piperidine SAR reviews [1].

Conformational Profile
Class-level
2-substitution: steric hindrance, restricted rotation; 3-/4-substituted: more flexible
May enable unique target engagement not achievable with other isomers; quantitative SAR data not yet available.
Literature-based SAR principle; requires compound-specific validation.
Conformational Analysis Medicinal Chemistry SAR

2-(4-Methylpentyl)piperidine HCl Use Cases


CNS Receptor Ligand Development

The 2-substituted piperidine core is a privileged scaffold in CNS drug discovery. 2-(4-Methylpentyl)piperidine hydrochloride can serve as a key intermediate for synthesizing novel ligands targeting receptors such as mGluR5 or DAT, leveraging the unique conformational constraints of the 2-alkyl substitution to achieve differential binding profiles compared to 3- or 4-substituted analogs [1].

High-Purity Intermediates for SAR

When conducting SAR studies where even minor impurities can confound biological readouts, the availability of 2-(4-Methylpentyl)piperidine hydrochloride at 97-98% purity provides a higher-quality starting point than the more common 95% purity offered for positional isomers [1]. This purity advantage supports more confident interpretation of in vitro pharmacology data.

Aqueous Formulation Development

The hydrochloride salt form of 2-(4-methylpentyl)piperidine enables direct dissolution in aqueous buffers, a critical requirement for many biological assays. This eliminates the need for organic co-solvents (e.g., DMSO) in certain experiments, reducing potential solvent artifacts and improving assay reproducibility [1].

Neuropharmacological Isomer Comparison

Given the known impact of substitution position on piperidine pharmacology, 2-(4-Methylpentyl)piperidine hydrochloride is uniquely suited for side-by-side comparative studies against its 3- and 4-substituted counterparts. Such studies can elucidate how positional isomerism influences receptor binding kinetics, functional activity, and downstream signaling [1].

Application
Selection Property
Validation Focus
CNS receptor ligand development
2-Substituted piperidine scaffold
Conformational binding profile review
High-purity intermediates for SAR
Elevated purity specification
Impurity interference in biological assays
Aqueous formulation development
Hydrochloride salt solubility
Buffer compatibility and DMSO-free assay design
Neuropharmacological isomer comparison
Positional isomer series
Receptor binding kinetics and signaling comparison

Technical Documentation Hub

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